molecular formula C14H19NO3 B6285787 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one CAS No. 540800-70-2

1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one

Cat. No. B6285787
CAS RN: 540800-70-2
M. Wt: 249.30 g/mol
InChI Key: JCYLQVDGDCFVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one (MMPP) is a versatile compound that is used in a variety of applications in scientific research and laboratory experiments. MMPP is a synthetic compound, and has a wide range of properties that make it a useful compound for many applications.

Scientific Research Applications

1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pyrrolidines, 2-pyrrolidinones, and β-lactams. 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has also been used in the synthesis of a variety of drugs, including opioids, anticonvulsants, and anti-inflammatory drugs. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has been used in the synthesis of a variety of polymers, including polyamides, polyurethanes, and polyesters.

Mechanism of Action

1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a versatile compound that can act as an electron-donating group or an electron-withdrawing group, depending on the reaction conditions. In the presence of an acid catalyst, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one can act as an electron-donating group, allowing it to act as a nucleophile in a variety of reactions. In the presence of a base catalyst, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one can act as an electron-withdrawing group, allowing it to act as an electrophile in a variety of reactions.
Biochemical and Physiological Effects
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has a wide range of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has been shown to have antioxidant and anti-inflammatory effects, and has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a versatile compound that has a wide range of applications in scientific research and laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized in a variety of ways. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a relatively stable compound, and is not easily degraded by heat or light. However, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a relatively toxic compound, and should be handled with caution in laboratory experiments.

Future Directions

1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a versatile compound that has many potential applications in scientific research and laboratory experiments. In the future, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one could be used to synthesize a variety of compounds, including drugs, polymers, and other materials. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one could be used to study the biochemical and physiological effects of compounds, and could be used to develop new drugs and treatments. Finally, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one could be used to develop new methods of synthesis, and could be used to develop new catalysts and reagents.

Synthesis Methods

1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one can be synthesized from a variety of starting materials. The most common method for synthesizing 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is the reaction of 4-methoxyphenol with 4-morpholine in the presence of an acid catalyst. The reaction yields 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one as a white solid and can be purified by recrystallization. Other methods of synthesis have also been developed, including the reaction of 4-methoxyphenol with 4-morpholine-2-carboxylic acid, the reaction of 4-methoxyphenol with 4-cyanomorpholine, and the reaction of 4-methoxyphenol with 4-chloromorpholine.

properties

IUPAC Name

3-(4-methoxyphenyl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-13-5-2-12(3-6-13)4-7-14(16)15-8-10-18-11-9-15/h2-3,5-6H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYLQVDGDCFVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-morpholinopropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.